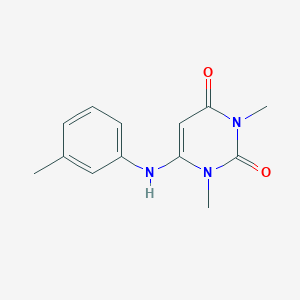
1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione
Description
1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine core. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various fields of scientific research .
Properties
CAS No. |
7268-99-7 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1,3-dimethyl-6-(3-methylanilino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-10(7-9)14-11-8-12(17)16(3)13(18)15(11)2/h4-8,14H,1-3H3 |
InChI Key |
PSCNIABDOGCPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method includes the reaction of 1,3-dimethyluracil with m-toluidine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial production, the process is scaled up with optimized reaction conditions to maintain consistency and efficiency. The use of continuous flow reactors and automated systems helps in achieving high throughput and quality control .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidines .
Scientific Research Applications
1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to the suppression of cell growth and proliferation . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and antitumor properties.
6,6’-Diamino-1,1’,3,3’-tetramethyl-5,5’-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]: Exhibits antimicrobial activity.
Uniqueness
1,3-Dimethyl-6-m-tolylamino-1H-pyrimidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit protein kinases and potential use in cancer therapy highlight its significance in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


